N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide
Description
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide is a piperidine-derived acetamide featuring an N-ethyl group and a 2-hydroxyethyl substituent on the piperidine ring.
Properties
IUPAC Name |
N-ethyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-13(10(2)15)11-4-6-12(7-5-11)8-9-14/h11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWTXTRUKLOMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or ethylene glycol.
Ethylation: The ethyl group can be added through an alkylation reaction using ethyl halides in the presence of a base.
Acetamide Formation: The final step involves the acylation of the piperidine derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-Ethyl-N-[1-(2-oxo-ethyl)-piperidin-4-yl]-acetamide.
Reduction: Formation of N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide is primarily studied for its potential as a new synthetic opioid . Research indicates that compounds within this class can exhibit analgesic properties similar to traditional opioids but with distinct metabolic pathways that may reduce the risk of addiction and side effects associated with classic opioids .
Opioid Receptor Interactions
Studies have shown that this compound interacts with various opioid receptors, potentially providing pain relief while minimizing adverse effects. The exploration of its binding affinities and functional activity at these receptors is crucial for understanding its therapeutic potential.
Metabolic Studies
The metabolism of this compound has been investigated to elucidate its pharmacokinetics and safety profile. In vitro and in vivo studies have demonstrated that the compound undergoes significant metabolic transformations, which are essential for predicting its behavior in biological systems .
Metabolite Identification
Research efforts have focused on identifying metabolites through techniques such as liquid chromatography coupled with high-resolution mass spectrometry. Understanding the metabolic pathways helps in assessing the compound's efficacy and safety, particularly in human subjects.
Therapeutic Potential
The compound's structure suggests it could be effective against various conditions, including:
- Chronic Pain Management: Due to its opioid-like properties.
- Neurological Disorders: Potential applications in treating anxiety, depression, and other CNS disorders .
Risk Assessment
Studies have highlighted the need for comprehensive risk assessments for new synthetic opioids to ensure they do not pose significant health risks compared to existing medications .
Mechanism of Action
The mechanism of action of N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The hydroxyethyl group may facilitate binding to active sites, while the piperidine ring provides structural stability. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Soluble Epoxide Hydrolase (sEH) Inhibitors
Compounds such as 6b, 6c, and 6d () share the piperidin-4-yl-acetamide core but incorporate bulky substituents like isopropylsulfonyl groups and annulenyl moieties. These modifications enhance sEH inhibitory activity, as demonstrated by their synthesis yields (51–60%) and crystallographic validation (melting points: 172–173°C for 6b) .
Fentanyl Analogs and Opioid Receptor Agonists
Methoxyacetylfentanyl () and Acetyl Fentanyl () feature N-phenyl and phenethyl-piperidine substituents, which confer high affinity for opioid receptors. These compounds are classified as Schedule I controlled substances due to their psychoactive effects . The target compound diverges significantly by replacing the phenyl group with ethyl and hydroxyethyl moieties, likely reducing lipophilicity and opioid receptor binding, thereby avoiding psychoactive properties .
Miscellaneous Acetamide Derivatives
- N-(2-Methoxyethyl)-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]acetamide () and N-(2-methoxyethyl)-N-(1-[2-(2-thienyl)ethyl]piperidin-4-yl)acetamide () incorporate heterocyclic groups (pyridine, thiophene) and methoxyethyl chains.
- Ocfentanil () includes a 2-fluorophenyl group and methoxy substitution, enhancing its potency as a synthetic opioid. Its structural complexity contrasts with the target compound’s simpler substituents .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Regulatory Status : Structural analogs with phenyl/phenethyl groups (e.g., Methoxyacetylfentanyl) are internationally controlled, whereas the target compound’s ethyl/hydroxyethyl substituents avoid such restrictions .
Biological Activity
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 235.31 g/mol
The compound features a piperidine ring substituted with a hydroxyethyl group and an acetamide moiety, which may influence its interaction with biological targets.
This compound is believed to interact with various neurotransmitter systems, particularly the muscarinic acetylcholine receptors. These receptors play crucial roles in numerous physiological processes, including cognition, memory, and muscle contraction. The compound's structure suggests it may act as a modulator or antagonist at these receptors, which could have implications for treating neurological disorders.
Key Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Neuropharmacological Effects : The compound's interaction with muscarinic receptors suggests potential applications in treating conditions like Alzheimer's disease or other cognitive impairments. Its ability to modulate neurotransmitter release could enhance synaptic plasticity and improve cognitive function .
Case Studies and Experimental Data
- Antimicrobial Efficacy :
- Neuropharmacological Screening :
Comparative Analysis of Biological Activity
| Compound | Target Activity | MIC (µM) | IC50 (nM) |
|---|---|---|---|
| This compound | Antimicrobial (S. aureus) | 4.69 | 250 |
| Similar Piperidine Derivative | Antimicrobial (E. coli) | 5.64 | - |
| Muscarinic Receptor Antagonist | Cognitive Enhancement | - | 300 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
